6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
Overview
Description
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a chemical compound that is part of the Thermo Scientific Chemicals product portfolio . It is used to prepare modulators of ion channels for pain treatment .
Molecular Structure Analysis
The molecular structure of 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is represented by the InChI code1S/C7H4BrN3O2/c8-4-1-5 (7 (12)13)6-9-3-10-11 (6)2-4/h1-3H, (H,12,13)
. This indicates that the compound has a molecular weight of 242.03 . Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 242.03 and a density of 1.9±0.1 g/cm3 .Scientific Research Applications
Synthesis and Structural Analysis
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid and its derivatives have been extensively studied for their synthetic and structural properties. For instance, Tang, Wang, Li, and Wang (2014) demonstrated the synthesis of triazolo[1,5-c]pyrimidines, highlighting the stability of C-5-substituted analogues and their susceptibility to ring isomerization, which is crucial for understanding the chemical behavior of related compounds (Tang et al., 2014).
X-ray Crystallography
The molecular structure of derivatives of 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid, such as ethyl 8-(2,4-dichlorophenyl)-6-methyl-1,2,4-triazolo[1,5-a]pyridine-7-carboxylate, was investigated using X-ray crystallography by Li, Sun, and Zhang (2013), providing insights into the spatial arrangement and interactions of these molecules (Li, Sun, & Zhang, 2013).
Synthetic Intermediates and Chemical Reactions
The presence of halogen functionalities in these compounds makes them useful as synthetic intermediates for diversification, as evidenced in the work by Tang et al. (2014). This is demonstrated by their use in palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination, as well as direct aromatic substitution (Tang et al., 2014).
Application in Drug Design
In the context of pharmaceutical research, these compounds have been explored for their potential as drug leads. For example, Mishchuk et al. (2016) prepared functionalized building blocks based on triazolopyridine cores, which are non-flat, bicyclic heterocycles potentially useful as motifs for lead-like compound design in drug discovery (Mishchuk et al., 2016).
Biological Activity
The derivatives of 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid have also been studied for their biological activities. Xiao et al. (2014) investigated the antibacterial activity of pyridine derivatives, revealing significant activity against various microorganisms (Xiao et al., 2014).
Safety And Hazards
properties
IUPAC Name |
6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-1-5(7(12)13)6-9-3-10-11(6)2-4/h1-3H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBAUVTYKQBKDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=NN2C=C1Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid | |
CAS RN |
1899934-22-5 | |
Record name | 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.